molecular formula C17H16N6O2 B2907071 N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351642-29-9

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Katalognummer B2907071
CAS-Nummer: 1351642-29-9
Molekulargewicht: 336.355
InChI-Schlüssel: CZGZGHODLULDGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as CDK9 inhibitor, is a small molecule drug that has shown promising results in cancer research. This compound has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of gene transcription.

Wirkmechanismus

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a member of the cyclin-dependent kinase family, which plays a crucial role in the regulation of gene transcription. N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a component of the positive transcription elongation factor b (P-TEFb) complex, which is involved in the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II from promoter-proximal regions. N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibits the activity of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II.
Biochemical and Physiological Effects:
N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibition has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin. However, N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibition may also have adverse effects on normal cells, as N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is involved in the regulation of gene transcription in both cancer and normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a potent and selective inhibitor of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, making it a valuable tool for studying the role of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide in gene transcription and cancer biology. However, the use of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibitors in lab experiments may have limitations, as N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is involved in the regulation of gene transcription in both cancer and normal cells. Therefore, the effects of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibition on normal cells need to be carefully evaluated.

Zukünftige Richtungen

1. Combination therapy: N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin. Combination therapy with N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibitors and other anticancer drugs may be a promising approach for cancer therapy.
2. Biomarker identification: The identification of biomarkers that predict the response to N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibitors may help to select patients who are most likely to benefit from this treatment.
3. Development of more selective N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibitors: The development of more selective N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibitors may reduce the adverse effects on normal cells and improve the efficacy of this treatment.
4. Clinical trials: The efficacy and safety of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibitors need to be evaluated in clinical trials to determine their potential as a cancer therapy.

Synthesemethoden

The synthesis of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves several steps. The first step is the synthesis of 2-amino-4-nitrophenol, which is then reacted with ethyl acetoacetate to form 2-(ethoxycarbonyl)-4-nitrophenol. The next step involves the reduction of the nitro group to an amino group, followed by the reaction with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with 2-amino-N-(2-chloro-5-nitrophenyl)acetamide to form N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has been found to be effective in inhibiting the activity of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, which is involved in the regulation of gene transcription. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibition has also been found to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.

Eigenschaften

IUPAC Name

N-(2-carbamoylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-10-9-11(2)23(22-10)15-8-7-14(20-21-15)17(25)19-13-6-4-3-5-12(13)16(18)24/h3-9H,1-2H3,(H2,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGZGHODLULDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.